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molecular formula C5H8N2OS B1323127 4-(Methoxymethyl)-1,3-thiazol-2-amine CAS No. 640768-40-7

4-(Methoxymethyl)-1,3-thiazol-2-amine

Cat. No. B1323127
M. Wt: 144.2 g/mol
InChI Key: YLYDMVVGZJUBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084479B2

Procedure details

A solution of 1-methoxypropan-2-one (20.3 g, 231 mmol) in 200 mL of MeOH was added to a 250 mL round-bottom flask. The flask was then immersed in an ice-water bath. Br2 was added dropwise to the reaction mixture through an addition funnel. After the addition, the addition funnel was rinsed with 50 mL MeOH, and the reaction mixture was stirred for 20 minutes at 0° C. The ice-water bath was then removed, and the reaction mixture was stirred for two more hours. Thiourea (18 g, 231 mmol) was then added to the reaction mixture, and the reaction was heated at reflux overnight. The reaction was concentrated, and saturated sodium bicarbonate and solid sodium carbonate were used to adjust the pH to 8-9. The resulting mixture was then extracted three times with 200 mL portions of EtOAc. The organic layers were concentrated and then purified by recrystallization to give 4-(methoxymethyl)thiazol-2-amine (11 g, 33% yield over two steps). MS m/z: 145 (M+1).
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](=O)[CH3:5].BrBr.[NH2:9][C:10]([NH2:12])=[S:11]>CO>[CH3:1][O:2][CH2:3][C:4]1[N:9]=[C:10]([NH2:12])[S:11][CH:5]=1

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
COCC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
NC(=S)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was then immersed in an ice-water bath
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
the addition funnel was rinsed with 50 mL MeOH
CUSTOM
Type
CUSTOM
Details
The ice-water bath was then removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for two more hours
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was then extracted three times with 200 mL portions of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
purified by recrystallization

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COCC=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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